molecular formula C13H16ClNO2 B2827395 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 876715-85-4

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2827395
CAS No.: 876715-85-4
M. Wt: 253.73
InChI Key: IWGYNCJBXZCOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGYNCJBXZCOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics, Synthetic Architecture, and Medicinal Utility [1][2]

Executive Summary & Molecular Identity[1][2][3][4][5]

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" for G-Protein Coupled Receptor (GPCR) ligand design and enzyme inhibitor development.[1][2][3] Its structural core—isonipecotic acid (piperidine-4-carboxylic acid)—mimics the conformation of


-aminobutyric acid (GABA) while the ortho-chlorobenzyl moiety provides a lipophilic anchor often required for hydrophobic pocket occupancy in targets such as the CCR5 chemokine receptor and Acetylcholinesterase (AChE).[1][2]

This guide details the physicochemical properties, robust synthetic pathways, and analytical characterization of this compound, designed to support researchers in lead optimization and library synthesis.[2][3]

Table 1: Physicochemical Profile
PropertyValueTechnical Note
CAS Number 876715-85-4 Specific to the ortho-chloro isomer [1].[1][2][3]
Molecular Formula

Molecular Weight 253.72 g/mol Monoisotopic Mass: 253.087 Da
Appearance White to Off-White SolidHygroscopic; store under desiccant.[1][3]
pKa (Acid) ~3.8 (Carboxylic Acid)Calculated; exists as zwitterion at neutral pH.[1][3]
pKa (Base) ~9.2 (Piperidine Nitrogen)Protonated in standard HPLC mobile phases.[1][3]
LogP 1.8 - 2.1Moderate lipophilicity; membrane permeable.[1][2][3]
SMILES OC(=O)C1CCN(CC2=CC=CC=C2Cl)CC1

Structural Analysis & Pharmacophore Mapping[1][2][3][4]

The utility of this compound lies in its ability to present a carboxylic acid pharmacophore (or its bioisosteres) at a defined distance from a lipophilic aromatic ring.[1][2]

The Ortho-Chloro Effect

Unlike its para-isomer (CAS 733798-69-1), the 2-chloro substituent introduces significant steric bulk near the methylene bridge.[1][2][3] This restricts the rotational freedom of the benzyl group relative to the piperidine ring, often locking the molecule into a bioactive conformation that favors binding in sterically constrained pockets [2].[2][3]

DOT Diagram 1: Pharmacophore & SAR Logic

This decision tree illustrates the medicinal chemistry logic for selecting this scaffold over unsubstituted analogs.

SAR_Logic Start Target: GPCR/Enzyme Pocket Lipophilicity Requirement: Hydrophobic Interaction? Start->Lipophilicity Scaffold Select N-Benzyl Piperidine Lipophilicity->Scaffold Yes Constraint Is Rotational Constraint Needed? Scaffold->Constraint Unsub Unsubstituted Benzyl (High Entropy) Constraint->Unsub No Ortho 2-Chlorobenzyl (This Topic) (Steric Lock / Metabolic Block) Constraint->Ortho Yes (Steric Clash) Para 4-Chlorobenzyl (Extension / Halogen Bonding) Constraint->Para No (Reach Deep Pocket) Metabolic Enhanced Metabolic Stability Ortho->Metabolic Blocks CYP Oxidation at Benzylic Position

Caption: SAR decision tree highlighting the steric and metabolic advantages of the 2-chlorobenzyl substitution pattern.[1][2]

Synthetic Architecture: The "Ester-First" Protocol[1][2][3]

While direct alkylation of isonipecotic acid is possible, it often suffers from poor solubility of the zwitterionic starting material in organic solvents.[2][3] The Ester-First Protocol is the industry standard for high-purity synthesis, ensuring complete conversion and simplified purification.[1][2][3]

Experimental Protocol

Objective: Synthesis of this compound via Ethyl Isonipecotate.

Step 1: N-Alkylation[1][2]
  • Reagents: Ethyl isonipecotate (1.0 equiv), 2-Chlorobenzyl chloride (1.05 equiv),

    
     (2.5 equiv), Acetonitrile (ACN).[1][2][3]
    
  • Procedure:

    • Suspend

      
       in ACN.[1][2][3] Add Ethyl isonipecotate.[1][2][3]
      
    • Add 2-Chlorobenzyl chloride dropwise at room temperature to prevent bis-alkylation (quaternary salt formation).[1][2][3]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][3]

    • Workup: Filter inorganic salts. Concentrate filtrate.[1][2][3] Partition between EtOAc and Water.[1][3] Dry organic layer (

      
      ) and concentrate to yield the intermediate ester.[1][2][3]
      
Step 2: Hydrolysis
  • Reagents: Intermediate Ester, LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.[1][2][3] Add LiOH.

    • Stir at RT for 12 hours.

    • Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH ~4.0 (the isoelectric point).[1][2][3] The zwitterionic product will precipitate or can be extracted into DCM/Isopropanol (3:1).[1][2][3]

  • Purification: Recrystallization from Ethanol/Ether or preparative HPLC.[1][2][3]

DOT Diagram 2: Synthetic Workflow

Synthesis_Flow SM1 Ethyl Isonipecotate Alkylation Alkylation (K2CO3, ACN, Reflux) SM1->Alkylation SM2 2-Chlorobenzyl Chloride SM2->Alkylation Intermediate Intermediate Ester Alkylation->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Workup Acidify to pH 4 (Isoelectric Precip.) Hydrolysis->Workup Product 1-(2-Chlorobenzyl) piperidine-4-COOH Workup->Product

Caption: Two-step "Ester-First" synthetic pathway ensuring high purity by avoiding zwitterionic solubility issues in the initial step.

Analytical Characterization & Quality Control

Due to the zwitterionic nature of the molecule, standard Reverse Phase (RP) HPLC requires careful pH control of the mobile phase to ensure peak symmetry.[2][3]

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][3] Note: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (charged), preventing mixed-mode retention.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/carbonyl) and 254 nm (benzyl ring).[1][3]

  • Mass Spec (ESI): Operate in Positive Mode (

    
    ). Expect base peak at m/z 254.[1][2]1. The chlorine isotope pattern (
    
    
    
    ) will show a characteristic 3:1 ratio at 254/256 [3].[1][2][3]

Applications in Drug Discovery[2][3][7][8][9]

Acetylcholinesterase (AChE) Inhibitors

This molecule serves as a truncated analog of Donepezil (Aricept).[1][2][3] Researchers use it to synthesize dual-binding site inhibitors.[1][2][3] The 2-chlorobenzyl group binds to the peripheral anionic site (PAS) of AChE, while the piperidine-acid moiety can be coupled to indoles or other heterocycles to interact with the catalytic active site (CAS) [4].[1][2]

Chemokine Receptor Antagonists (CCR5)

Piperidine-4-carboxylic acids are core scaffolds for CCR5 antagonists (e.g., Maraviroc analogs).[1][2] The 2-chlorobenzyl group provides the necessary lipophilic bulk to penetrate the transmembrane helical bundle, while the acid functionality allows for amide coupling to polar "warheads" that interact with extracellular loops [5].[2][3]

References

  • Fluorochem. (2025).[1][2][3] Product Specification: this compound (CAS 876715-85-4).[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[1][3][4] Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Isomer Comparison).[1][2][3] National Library of Medicine.[1][2][3][4] Retrieved from [1][3][4]

  • Sigma-Aldrich. (2025).[1][2][3] Analytical Standards for Piperidine Derivatives.[1][2][3] Retrieved from [1][3]

  • BenchChem. (2025).[1][2][3][5] Synthesis and Troubleshooting of N-Benzylpiperidine Intermediates. Retrieved from [1][2][3]

  • ResearchGate. (2024).[1][2][3] Synthesis of novel N-benzyl substituted piperidine amides... as potential inhibitors of cholinesterases.[1][2][3][6] Retrieved from [1][2][3][7]

Sources

A Technical Guide to the Isomeric Landscape of Chlorobenzyl Piperidines: A Comparative Analysis of 2- and 4-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents.[1] The functionalization of this privileged scaffold offers a vast chemical space for the modulation of pharmacological activity. This in-depth technical guide provides a comparative analysis of two positional isomers: 2-chlorobenzylpiperidine and 4-chlorobenzylpiperidine. While seemingly minor, the placement of the chloro substituent on the benzyl moiety can profoundly influence the physicochemical properties, synthetic accessibility, pharmacological profile, and toxicological characteristics of the resulting molecule. This document aims to provide a comprehensive resource for researchers by detailing synthetic strategies, comparative property analyses, and robust analytical methodologies for the differentiation of these isomers.

Introduction: The Significance of Positional Isomerism in Drug Discovery

Positional isomers, compounds sharing the same molecular formula but differing in the position of substituents on a parent structure, often exhibit distinct biological activities.[2] This phenomenon is a critical consideration in drug design and development, where subtle structural modifications can lead to significant changes in efficacy, selectivity, and safety. The 2-chlorobenzyl and 4-chlorobenzyl piperidine isomers serve as a salient case study in the importance of understanding this isomeric landscape. The electronic and steric differences imparted by the ortho versus para substitution of the chlorine atom can alter molecular conformation, lipophilicity, and the potential for intermolecular interactions with biological targets.[3] This guide will dissect these differences, providing both theoretical insights and practical methodologies for the synthesis and characterization of these two important chemical entities.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The synthesis of N-substituted piperidines is a well-established field, with several robust methods applicable to the preparation of both 2-chlorobenzylpiperidine and 4-chlorobenzylpiperidine.[4] The two most common and versatile approaches are N-alkylation and reductive amination.

N-Alkylation Approach

Direct N-alkylation is a straightforward method involving the nucleophilic attack of the piperidine nitrogen on the corresponding chlorobenzyl chloride.[5]

Experimental Protocol: General N-Alkylation of Piperidine

  • Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: The appropriate chlorobenzyl chloride (2-chlorobenzyl chloride or 4-chlorobenzyl chloride, 1.1 equivalents) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-chlorobenzylpiperidine.

Causality Behind Experimental Choices:

  • The use of a base is crucial to deprotonate the piperidine nitrogen, increasing its nucleophilicity. The choice of a non-nucleophilic base like K₂CO₃ or Et₃N prevents competition with the piperidine for the alkylating agent.

  • A slight excess of the alkylating agent ensures complete conversion of the piperidine.

  • Aprotic solvents are used to avoid solvolysis of the reactive chlorobenzyl chloride.

Reductive Amination Approach

Reductive amination offers an alternative route that is often cleaner and can be performed as a one-pot reaction. This method involves the formation of an iminium ion intermediate from piperidine and the corresponding chlorobenzaldehyde, which is then reduced in situ.[1]

Experimental Protocol: General Reductive Amination

  • Reaction Setup: To a solution of piperidine (1.0 equivalent) and the appropriate chlorobenzaldehyde (2-chlorobenzaldehyde or 4-chlorobenzaldehyde, 1.1 equivalents) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture) is added a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate iminium ion formation.

  • Addition of Reducing Agent: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the stirred reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions for the reduction step.

  • The reaction is typically run at room temperature to avoid over-reduction or side reactions.

Diagram: Synthetic Pathways to Chlorobenzylpiperidine Isomers

G cluster_alkylation N-Alkylation cluster_amination Reductive Amination piperidine_a Piperidine product_a 2- or 4-Chlorobenzylpiperidine piperidine_a->product_a Nucleophilic Attack base Base (e.g., K₂CO₃) base->piperidine_a chlorobenzyl_cl 2- or 4-Chlorobenzyl Chloride chlorobenzyl_cl->product_a piperidine_b Piperidine iminium Iminium Ion Intermediate piperidine_b->iminium chlorobenzaldehyde 2- or 4-Chlorobenzaldehyde chlorobenzaldehyde->iminium product_b 2- or 4-Chlorobenzylpiperidine iminium->product_b Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

Caption: Overview of the primary synthetic routes to chlorobenzylpiperidine isomers.

Comparative Physicochemical Properties

Property2-Chlorobenzylpiperidine (Predicted)4-Chlorobenzylpiperidine (Predicted)Rationale for Difference
Molecular Formula C₁₂H₁₆ClNC₁₂H₁₆ClNIdentical
Molecular Weight 210.72 g/mol 210.72 g/mol Identical
pKa (of piperidine N) Slightly lower than 4-isomerSlightly higher than 2-isomerThe electron-withdrawing inductive effect of the ortho-chloro group is stronger due to proximity, reducing the basicity of the piperidine nitrogen.
logP Slightly higher than 4-isomerSlightly lower than 2-isomerThe ortho-chloro group can create a more sterically hindered and potentially less polarizable surface, which may lead to a slight increase in lipophilicity compared to the more symmetrical para-isomer.
Aqueous Solubility Likely lower than 4-isomerLikely higher than 2-isomerThe more symmetrical nature of the 4-isomer may allow for more favorable packing in a crystal lattice, but its slightly lower predicted logP suggests it may have slightly better aqueous solubility.
Dipole Moment Higher than 4-isomerLower than 2-isomerThe vector sum of the bond dipoles in the 2-isomer results in a larger overall molecular dipole moment compared to the more symmetrically substituted 4-isomer where the dipoles partially cancel.

Spectroscopic and Chromatographic Differentiation

Unambiguous identification of the 2- and 4-chlorobenzylpiperidine isomers is critical for quality control and research purposes. A combination of spectroscopic and chromatographic techniques provides a robust analytical workflow for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing these positional isomers. The substitution pattern on the aromatic ring leads to distinct chemical shifts and splitting patterns.[7]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most diagnostic.

    • 4-Chlorobenzylpiperidine: Due to its C₂ symmetry, the spectrum will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.

    • 2-Chlorobenzylpiperidine: The lack of symmetry will result in a more complex multiplet in the aromatic region, with four distinct signals for the aromatic protons.

  • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum is also a key differentiator.

    • 4-Chlorobenzylpiperidine: Will show four signals in the aromatic region (two for the protonated carbons and two for the quaternary carbons).

    • 2-Chlorobenzylpiperidine: Will display six distinct signals for the six aromatic carbons.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) of the IR spectrum are characteristic of the substitution pattern on the benzene ring.

  • 4-Chlorobenzylpiperidine: A strong absorption band is expected in the 850-800 cm⁻¹ region, characteristic of para-disubstitution.

  • 2-Chlorobenzylpiperidine: A strong absorption band is expected in the 770-730 cm⁻¹ region, indicative of ortho-disubstitution.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) or collision-induced dissociation (CID) may show subtle differences. The primary fragmentation is likely to be the benzylic cleavage to form the chlorotropylium ion (m/z 125). Differences in the relative abundances of fragment ions may be observed due to the different stabilities of the radical cations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable technique for the separation of these isomers.[8] The difference in their polarity and shape will result in different retention times.

Experimental Protocol: HPLC Separation

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the piperidine nitrogen.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 220 nm or 254 nm).

  • Method Development: The mobile phase composition and gradient can be optimized to achieve baseline separation. The 2-chloro isomer, being slightly more lipophilic, is expected to have a longer retention time than the 4-chloro isomer.

Diagram: Analytical Workflow for Isomer Differentiation

G cluster_analysis Spectroscopic Analysis start Mixture of Isomers hplc HPLC Separation start->hplc isomer2 2-Chlorobenzylpiperidine hplc->isomer2 isomer4 4-Chlorobenzylpiperidine hplc->isomer4 nmr NMR (¹H, ¹³C) isomer2->nmr Confirms Structure ir IR Spectroscopy isomer2->ir Confirms Substitution ms Mass Spectrometry isomer2->ms Confirms Mass isomer4->nmr isomer4->ir isomer4->ms

Caption: A logical workflow for the separation and identification of chlorobenzylpiperidine isomers.

Comparative Pharmacology and Toxicology: A Predictive Outlook

While specific pharmacological and toxicological data for these two isomers are not extensively reported, we can infer potential differences based on structure-activity relationships (SAR) observed for other piperidine-containing compounds and the general principles of drug metabolism and toxicology.[9]

Pharmacological Considerations

The benzylpiperidine moiety is a common scaffold in centrally acting drugs. The position of the chloro group can influence:

  • Receptor Binding: The steric bulk of the ortho-chloro group may hinder or alter the binding orientation of the molecule within a receptor pocket compared to the para-substituted isomer. This could lead to differences in binding affinity and selectivity for various receptors (e.g., dopamine, serotonin, or opioid receptors).

  • Metabolism: The primary sites of metabolism for such compounds are often the aromatic ring (hydroxylation) and the piperidine ring. The position of the chlorine atom will direct the regioselectivity of cytochrome P450-mediated oxidation. The 2-chloro isomer may have a different metabolic profile than the 4-chloro isomer, potentially leading to the formation of different metabolites with their own pharmacological or toxicological activities.

Toxicological Profile

The toxicity of these isomers can be influenced by several factors:

  • Metabolic Activation: As mentioned, differential metabolism could lead to the formation of reactive metabolites. For example, the formation of arene oxides during aromatic hydroxylation can be a source of toxicity. The electronic properties of the chloro-substituent will influence the propensity for such bioactivation.

  • Off-Target Effects: Differences in binding to off-target proteins (e.g., hERG channels, enzymes) can lead to distinct toxicity profiles. The altered shape and electronic distribution of the isomers can result in differential off-target interactions.

  • In Vitro Cytotoxicity: A preliminary assessment of toxicity can be performed using in vitro cytotoxicity assays (e.g., MTT or neutral red uptake assays) on relevant cell lines (e.g., HepG2 for hepatotoxicity).[10][11] It is plausible that the isomers would exhibit different IC₅₀ values in such assays.

Proposed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each isomer (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value for each isomer.

Conclusion

The seemingly subtle difference in the position of a chlorine atom on the benzylpiperidine scaffold gives rise to two distinct chemical entities with unique physicochemical, spectroscopic, and likely, biological profiles. This guide has provided a comprehensive framework for the synthesis, differentiation, and preliminary biological evaluation of 2-chlorobenzylpiperidine and 4-chlorobenzylpiperidine. For researchers in drug discovery, a thorough understanding of these isomeric differences is paramount for the rational design of new chemical entities with optimized efficacy and safety profiles. The methodologies and principles outlined herein serve as a valuable resource for navigating the isomeric landscape of this important class of compounds.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC. [Link]

  • US3462444A - Novel 4-benzylpiperidine derivatives. (n.d.).
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta, 13:674. [Link]

  • 4-(4-chlorobenzyl)piperidine - Links. (n.d.). Computational Toxicology and Exposure Online Resources. [Link]

  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Sultan Qaboos University House of Expertise. [Link]

  • 3-[(4-Chlorophenyl)methyl]piperidine. (n.d.). PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • 4-(2-chlorobenzyl)piperidine (C12H16ClN). (n.d.). PubChemLite. [Link]

  • 4-Benzylpiperidine. (n.d.). NIST WebBook. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Synthesis and in vitro cytotoxic activity of N-[2-(thienyl)-2-(chlorobenzyloxyimino)]ethyl enoxacin derivatives. (n.d.). JOCPR. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). RSC Publishing. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (2002). PubMed. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. [Link]

  • 4-(2-Chlorobenzyl)piperidine. (n.d.). PubChem. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (n.d.). HPLC Primer. [Link]

  • HPLC Column for Structual Isomers. (n.d.). Cosmosil. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). ResearchGate. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). (n.d.). ResearchGate. [Link]1-ethylpyrrolidin-2-ylmethyl-1H-be)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The transition from native peptides to robust, therapeutically viable drugs necessitates overcoming inherent limitations such as poor metabolic stability and conformational flexibility. Peptidomimetics offer a potent solution by retaining the biological activity of peptides while exhibiting improved pharmacological properties.[1] This guide provides an in-depth exploration of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid, a conformationally constrained building block, in the rational design and synthesis of advanced peptidomimetics. We present not only the scientific rationale for its use but also detailed, field-tested protocols for its synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Imperative for Conformational Constraint in Drug Design

Peptides are exquisite mediators of biological processes, but their therapeutic application is often hampered by rapid proteolytic degradation and a high degree of conformational freedom, which can lead to poor selectivity and off-target effects.[1] The field of peptidomimetics seeks to address these challenges by designing molecules that mimic the three-dimensional structure and pharmacophoric elements of a parent peptide.[2] A cornerstone of this strategy is the incorporation of non-natural, conformationally restricted amino acids and scaffolds.[3][4] These building blocks reduce the rotational freedom of the molecular backbone, effectively "locking" the peptidomimetic into a bioactive conformation that is pre-organized for receptor binding.[5][6]

This compound is a prime example of such a scaffold. Its rigid piperidine core serves as a robust template for mimicking secondary structures like β-turns, while the N-benzyl substituent provides a vector for exploring crucial steric and electronic interactions within a binding pocket.[7] This document serves as a comprehensive guide for researchers aiming to leverage this versatile building block in their drug discovery programs.

Building Block Profile & Physicochemical Characteristics

The strategic advantage of this compound lies in its unique trifecta of structural features:

  • Piperidine Scaffold: A saturated six-membered ring that severely restricts bond rotation compared to its acyclic counterparts.

  • C4-Carboxylic Acid: The chemical handle for seamless integration into a growing peptide chain via standard amide bond formation.

  • N-(2-Chlorobenzyl) Group: A bulky, lipophilic moiety that can be used to probe interactions with the target protein, enhance cell permeability, and block N-terminal degradation. The ortho-chloro substituent further influences the rotational preference and electronic nature of the phenyl ring.

PropertyValueSource
IUPAC Name 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid[8]
CAS Number 876715-85-4[8]
Molecular Formula C13H16ClNO2[8]
Molecular Weight 253.73 g/mol [8]
Purity Typically ≥97%[8]
Canonical SMILES O=C(O)C1CCN(CC2=CC=CC=C2Cl)CC1[8]

Rationale for Application in Peptidomimetic Design

The incorporation of this building block is not merely an arbitrary substitution but a deliberate design choice aimed at achieving specific therapeutic objectives.

  • Inducing Secondary Structure: The piperidine ring acts as a potent turn-inducer. When incorporated into a peptide sequence, it can force the peptide backbone to adopt a β-turn-like conformation, which is a common recognition motif in protein-protein interactions (PPIs).[5][7]

  • Enhancing Proteolytic Resistance: Natural proteases recognize and cleave specific peptide sequences of L-amino acids. The inclusion of a highly unnatural scaffold like N-substituted piperidine at or near the N-terminus sterically hinders the approach of exopeptidases, significantly increasing the molecule's half-life in biological systems.[1]

  • Serving as a Versatile Scaffold: Beyond mimicking turns, the piperidine ring can serve as a rigid framework to which other pharmacophoric groups can be attached. This allows for the precise spatial arrangement of key functional groups to maximize binding affinity and selectivity, a central tenet of modern drug design.[9][10]

  • Improving Pharmacokinetics: The lipophilic 2-chlorobenzyl group can enhance the molecule's ability to cross cellular membranes, potentially improving oral bioavailability and tissue distribution—critical hurdles in peptide drug development.[9]

Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the building block to its final incorporation into a target peptidomimetic.

Protocol 1: Synthesis of this compound

This protocol describes a standard reductive amination approach, a reliable and scalable method for preparing N-substituted piperidines.

Causality: This two-step, one-pot procedure is efficient. The first step, nucleophilic addition of the amine to the aldehyde, forms a hemiaminal which dehydrates to an iminium ion. The second step involves the in-situ reduction of this iminium ion by sodium triacetoxyborohydride, a mild and selective reducing agent that is tolerant of the carboxylic acid functionality.

reagents Piperidine-4-carboxylic acid + 2-Chlorobenzaldehyde intermediate Shiff Base Intermediate (Iminium Ion) reagents->intermediate  DCM, rt product 1-(2-Chlorobenzyl)piperidine- 4-carboxylic acid intermediate->product  Reduction reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->intermediate

Caption: Synthesis of the target building block via reductive amination.

Materials:

  • Piperidine-4-carboxylic acid

  • 2-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add 2-chlorobenzaldehyde (1.1 eq) to the suspension. Stir at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is ~2. Stir for 15 minutes.

  • Adjust the pH to ~6-7 using saturated NaHCO3 solution. This is often the isoelectric point for such amino acids, causing the product to precipitate.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water and then diethyl ether. Dry under vacuum.

  • If no precipitate forms, transfer the mixture to a separatory funnel. The product may be partially soluble in both layers. Extract the aqueous layer multiple times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., MeOH/water or ethanol/ether) if necessary.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before use in SPPS.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol details the coupling of the title building block onto the N-terminus of a peptide chain assembled on a solid support.

Causality: Solid-Phase Peptide Synthesis (SPPS) streamlines the synthesis process by anchoring the growing peptide to an insoluble resin, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[11] The Fmoc/tBu strategy is employed due to its use of a mild base (piperidine) for deprotection, which is orthogonal to the acid-labile side-chain protecting groups and the resin linker.[12] Coupling agents like HBTU or HATU activate the carboxylic acid of the incoming building block, facilitating rapid and efficient amide bond formation.[13]

cluster_0 Standard SPPS Cycles cluster_1 Final Building Block Coupling Resin Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat n times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final_Coupling Couple to Resin Final_Deprotect->Final_Coupling Activate_BB Activate Building Block (Title Compound + HATU/DIEA) Activate_BB->Final_Coupling Final_Wash Wash Final_Coupling->Final_Wash Cleavage Cleave & Deprotect (TFA Cocktail) Final_Wash->Cleavage

Caption: Workflow for SPPS incorporating the terminal piperidine scaffold.

Materials & Reagents:

  • Peptide-resin with a free N-terminal amine (prepared via standard Fmoc-SPPS).

  • This compound (Building Block, BB).

  • Coupling Activator: HATU, HBTU, or HCTU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[13]

Step-by-Step Procedure:

  • Peptide-Resin Preparation: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.[14][15]

  • Final N-terminal Deprotection: After the final amino acid is coupled, treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the terminal Fmoc group, exposing the free amine.[13] Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Building Block Activation: In a separate vessel, dissolve the this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling to Resin: Add the activated building block solution to the reaction vessel containing the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. For sterically hindered sequences, longer coupling times or double coupling may be required.[11]

  • Monitoring: Assess the coupling completion using a qualitative test. The Kaiser test will be negative as the product is a secondary amine. A chloranil or TNBSA test is recommended to confirm the absence of a primary amine.

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under high vacuum for several hours.

Protocol 3: Cleavage, Deprotection, and Purification

This final step liberates the peptidomimetic from the solid support and removes all side-chain protecting groups.

Causality: A strong acid, TFA, is used to cleave the linker attaching the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[12] Scavengers like TIS and water are crucial; they trap the highly reactive cationic species (e.g., t-butyl cations) that are generated during deprotection, preventing them from causing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[13]

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) to the resin (approx. 10 mL per gram of resin).[13]

  • Agitate the slurry at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptidomimetic by adding the combined filtrate dropwise to a large volume of ice-cold diethyl ether.

  • Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude product under a stream of nitrogen or in a desiccator.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Confirm the identity and purity of the final product using LC-MS and analytical HPLC.

AnalysisTypical Specification
Purity (RP-HPLC) >95%
Identity (LC-MS) [M+H]⁺ matches theoretical mass ± 0.1 Da

Conclusion

This compound is a powerful and versatile building block for peptidomimetic design. Its rigid core provides a reliable means to enforce conformational constraint, while its N-substituent offers a handle for modulating pharmacokinetic properties and exploring structure-activity relationships. The protocols detailed herein provide a robust framework for the synthesis and strategic incorporation of this scaffold, enabling researchers and drug development professionals to construct novel, stabilized peptidomimetics with enhanced therapeutic potential.

References

  • Bentham Science Publishers. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Synthesis. [Link]

  • MDPI. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences. [Link]

  • Bentham Science Publishers. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. [Link]

  • Drug Design Org. (2009). Peptidomimetics. Retrieved from Drug Design Org. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • ACS Publications. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • SSRN. (n.d.). Conformationally constrained amino acids in peptide design. Retrieved from SSRN. [Link]

  • Université de Rennes. (n.d.). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Retrieved from HAL Open Science. [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • PMC. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Isolation of 1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Solubility Logic

Before attempting crystallization, it is critical to understand the amphoteric nature of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid . This molecule behaves as a zwitterion (internal salt) in its neutral state.

  • Core Structure: The piperidine nitrogen is basic (pKa ~9-10), while the carboxylic acid is acidic (pKa ~4).

  • Zwitterionic Consequence: In neutral media (pH ~6-7), the molecule exists as a zwitterion (

    
    ). This species has the lowest solubility  in organic solvents and water compared to its cationic (low pH) or anionic (high pH) forms.
    
  • The 2-Chlorobenzyl Effect: The ortho-chloro substituent adds significant lipophilicity and steric bulk compared to the parent isonipecotic acid. This makes the molecule prone to "oiling out" in pure aqueous systems if the cooling profile is too aggressive.

Solvent Selection Matrix
Solvent ClassSpecific SolventsRoleInteraction Mechanism
Primary Solvents (Dissolution)Water (pH < 4 or > 9) DissolverSolubilizes via ionization (Cationic or Anionic form).
Methanol, Ethanol Co-solventSolubilizes the lipophilic benzyl moiety; reduces dielectric constant.
Acetic Acid DissolverProtonates the amine; good for initial dissolution before anti-solvent addition.
Anti-Solvents (Precipitation)Acetone PrecipitantPolar aprotic; disrupts hydration shells, forcing zwitterion precipitation.
Acetonitrile PrecipitantSimilar to acetone but sharper separation; risk of oiling out if added too fast.
Diethyl Ether / MTBE PrecipitantStrictly for HCl salt crystallization; ineffective for free acid zwitterion.
"Danger" Solvents (Avoid)DCM, Chloroform RiskGood solubility for the neutral form but poor for zwitterion; leads to gums/oils.
Hexane, Heptane RiskImmiscible with the required polar solvents; causes immediate oiling/phase separation.

Troubleshooting Guide (FAQs)

Issue: "The product separates as a sticky oil instead of crystals."

Diagnosis: This is the most common issue with benzyl-piperidine derivatives. It typically occurs when the "metastable zone width" is exceeded—essentially, the anti-solvent was added too fast, or the temperature dropped too quickly, trapping impurities and preventing lattice formation.

Corrective Action:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Seed: Add a small amount of pure seed crystal (if available) at the cloud point.

  • Slow Down: Reduce the cooling rate to 5°C per hour.

  • Change Solvent System: Switch from Water/Acetone to Ethanol/Water . The presence of ethanol keeps the lipophilic 2-chlorobenzyl group in solution longer, allowing the polar zwitterionic head to organize into a lattice.

Issue: "I have high yield, but the melting point is broad/low (Impurity Trapping)."

Diagnosis: Zwitterions often trap inorganic salts (NaCl, LiCl) generated during pH adjustment. If you neutralized a basic hydrolysis reaction with HCl, your solid likely contains coprecipitated NaCl.

Corrective Action:

  • Slurry Wash: Do not just rinse. Resuspend the filter cake in cold water (0-5°C) and stir for 30 minutes. The inorganic salts will dissolve, while the organic zwitterion remains insoluble at this temperature.

  • Check pH: Ensure the final pH during isolation was exactly at the isoelectric point (typically pH 6.5–7.0). Deviating by even 1 pH unit increases solubility and traps counter-ions.

Issue: "The solid is hygroscopic and turns to gum on the filter."

Diagnosis: You likely isolated the HCl salt (or other acid salt) rather than the free acid zwitterion. The hydrochloride salts of piperidines are often hygroscopic.

Corrective Action:

  • If you want the Salt: Dry under high vacuum with P₂O₅. Recrystallize from Isopropanol/IPA .

  • If you want the Free Acid: Redissolve in water, adjust pH to 7.0 with NaOH, and precipitate the non-hygroscopic zwitterion.

Recommended Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Method for Free Acid)

Best for: Isolating the pure zwitterion from crude reaction mixtures.

  • Dissolution: Suspend the crude material in Water (10 vol) .

  • Acidification/Basification:

    • If coming from basic hydrolysis: The solution is already basic.

    • If crude solid: Add 2M NaOH dropwise until pH > 10 and the solution is clear.

  • Filtration: Filter the basic solution through Celite to remove insoluble mechanical impurities.

  • Crystallization:

    • Cool the filtrate to 20°C .

    • Slowly add 2M HCl (or Acetic Acid) while stirring vigorously.

    • Target pH: 6.5 – 7.0.

    • Observation: The solution should turn cloudy (nucleation).

  • Aging: Stir the slurry for 2–4 hours. This "Ostwald Ripening" converts small amorphous particles into filterable crystals.

  • Isolation: Filter and wash the cake with Cold Water (2 vol) followed by Acetone (1 vol) to remove water and speed up drying.

Protocol B: Recrystallization of the HCl Salt

Best for: Final polishing if the free acid purity is insufficient.

  • Dissolution: Dissolve the crude base in minimal Ethanol (abs) at 50°C.

  • Salt Formation: Add 1.1 eq of HCl (as 4M solution in Dioxane or concentrated aqueous HCl).

  • Precipitation:

    • If precipitation is immediate, heat to reflux to redissolve.

    • If no precipitate, slowly add Ethyl Acetate or MTBE (Anti-solvent) dropwise at reflux until slight turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) over 4 hours, then to 0°C.

  • Filtration: Collect white crystals. Wash with cold Ethyl Acetate .

Process Logic & Decision Trees

The following diagrams illustrate the decision-making process for purification.

Diagram 1: Purification Strategy Flowchart

PurificationStrategy Start Crude 1-(2-Chlorobenzyl) piperidine-4-carboxylic acid SolubilityCheck Check Solubility in Water @ pH 7 Start->SolubilityCheck DissolveBase Dissolve in Water + NaOH (pH > 10) SolubilityCheck->DissolveBase Standard Route Insoluble Insoluble/Oiling Soluble Soluble (Rare) Filter Filter Insoluble Impurities DissolveBase->Filter Acidify Slowly Acidify to pH 6.8 (Isoelectric Point) Filter->Acidify Nucleation Nucleation Check: Cloudy? Acidify->Nucleation Oiling Oiling Out? Nucleation->Oiling Yes Crystals Crystalline Precipitate Nucleation->Crystals No Remedy Remedy: 1. Heat to 50°C 2. Add 10% EtOH 3. Slow Cool Oiling->Remedy Final Filter & Wash (Cold Water + Acetone) Crystals->Final Remedy->Crystals

Caption: Workflow for Isoelectric Precipitation. Note the critical intervention point for "Oiling Out" which requires thermal adjustment and co-solvent addition.

Diagram 2: Solvent Interaction Mechanism

SolventInteraction cluster_molecule Molecule Domains Piperidine Piperidine Ring (Hydrophobic/Basic) AcidGroup Carboxylic Acid (Hydrophilic/Acidic) Benzyl 2-Cl-Benzyl Group (Highly Lipophilic) Water Water (High Dielectric) Water->AcidGroup Solvates Ions Ethanol Ethanol (Amphiphilic) Ethanol->Piperidine Solvates Ethanol->Benzyl Prevents Oiling Acetone Acetone (Anti-Solvent) Acetone->Water Dehydrates Forces Precipitation

Caption: Mechanistic view of how different solvents interact with the three distinct domains of the this compound molecule.

References

  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Google Patents. (2006). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.[1] Retrieved February 25, 2026, from

  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Delgado, G., et al. (2001).[2] Zwitterionic 4-piperidinecarboxylic acid monohydrate.[2] Acta Crystallographica Section C. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Hydrolysis of 1-(2-Chlorobenzyl)piperidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3]

This guide addresses the hydrolysis of 1-(2-chlorobenzyl)piperidine-4-carboxylates (ethyl or methyl esters) to their corresponding carboxylic acids.[1] This transformation is chemically deceptive: while the ester hydrolysis itself is elementary, the isolation of the product is frequently complicated by the zwitterionic nature of the resulting amino acid and the lipophilicity of the 2-chlorobenzyl group.

The Core Challenge: The product exists as a zwitterion (


) in neutral media. Unlike simple organic acids, it cannot be extracted into organic solvents at basic pH (it is a salt) or at highly acidic pH (it is an ammonium salt).[1] Successful isolation requires precise pH control targeting the isoelectric point (pI).

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS (Is SM consumed?) Start->CheckTLC NoHydrolysis SM Persists CheckTLC->NoHydrolysis No HydrolysisDone SM Consumed CheckTLC->HydrolysisDone Yes SolubilityIssue Issue: Phase Transfer (Lipophilic SM vs Aqueous Base) NoHydrolysis->SolubilityIssue ActionSolvent Action: Increase THF/MeOH Add Phase Transfer Cat. SolubilityIssue->ActionSolvent WorkupIssue Issue: Isolation Failure (Product in Aqueous Phase) HydrolysisDone->WorkupIssue CheckPH Check Aqueous pH WorkupIssue->CheckPH TooAcidic pH < 4 (Ammonium Species) CheckPH->TooAcidic TooBasic pH > 9 (Carboxylate Species) CheckPH->TooBasic CorrectPH Adjust to pH 5.5 - 6.5 (Isoelectric Point) TooAcidic->CorrectPH Add Base TooBasic->CorrectPH Add Acid

Figure 1: Decision tree for diagnosing hydrolysis failures. "SM" = Starting Material.[2][1]

Critical Troubleshooting Scenarios

Issue A: "The reaction is stalling. Starting material remains after 24h."[4]

Root Cause: Solubility Mismatch.[1] The 2-chlorobenzyl group renders the ester highly lipophilic. If you are using a standard protocol (e.g., NaOH in water), the base resides in the aqueous phase while the ester stays in oily droplets. They physically cannot meet to react.[1]

Corrective Protocol:

  • Switch Solvent System: Use a miscible co-solvent system.[1]

    • Recommended: THF:MeOH:Water (2:1:1).[1] The THF solubilizes the lipophilic benzyl group; Water solubilizes the hydroxide.

  • Temperature: Increase to 50–60°C. The 2-chlorobenzyl group is sterically bulky (ortho-substitution) and electronically deactivating, potentially slowing the attack on the ester slightly compared to a simple benzyl.

  • Reagent: Use LiOH instead of NaOH. Lithium salts generally have better solubility in organic-rich mixtures than sodium salts [1].

Issue B: "I acidified to pH 1, extracted with DCM, and my yield is near zero."

Root Cause: The Zwitterion Trap.[1] This is the most common error. At pH 1, the piperidine nitrogen is protonated (


).[1] The molecule becomes a cationic ammonium salt, which is highly water-soluble and insoluble in Dichloromethane (DCM) or Ethyl Acetate.

The Solution: Isoelectric Precipitation You must adjust the pH to the molecule's isoelectric point (pI), where the net charge is zero. For N-benzylpiperidine-4-carboxylic acids, the pI is typically between pH 5.5 and 6.5 .

ZwitterionTrap Acidic pH 1.0 Cationic Form (Soluble in Water) Neutral pH 6.0 (pI) Zwitterion (Precipitates) Acidic->Neutral Add NaOH Neutral->Acidic Excess Acid Basic pH 12.0 Anionic Form (Soluble in Water) Neutral->Basic Excess Base Basic->Neutral Add HCl

Figure 2: Solubility behavior of piperidine amino acids vs. pH.

Step-by-Step Isolation Protocol:

  • Evaporation: Remove volatile organics (THF/MeOH) under reduced pressure. You will be left with an aqueous alkaline solution.

  • Neutralization: Cool the aqueous solution to 0°C.

  • Titration: Carefully add 1M HCl dropwise while monitoring with a pH meter.

  • Observation: Watch for cloudiness around pH 8. Continue adding acid until pH 6.0 .

  • Crystallization: Stir at 0°C for 30 minutes. The zwitterion should precipitate as a white solid.

  • Filtration: Filter the solid and wash with a small amount of cold water and then acetone (to remove water and trace organic impurities).[1]

Alternative Extraction (If precipitation fails): If the solid does not crash out (common on small scales), do not use DCM.[1] Use n-Butanol or Isopropanol/Chloroform (1:3) .[1] These polar organic systems can extract zwitterionic species [2].

Issue C: "Unknown impurity appearing at +16 mass units."[3]

Root Cause: N-Oxidation.[1] Tertiary amines are susceptible to oxidation.[1] If you used old THF containing peroxides or vigorous stirring in air for long periods, you may have formed the N-oxide.

Prevention:

  • Use fresh, inhibitor-free THF or distill it before use.

  • Degas your solvents with Nitrogen/Argon before adding the base.

  • Fix: If N-oxide is present, it can sometimes be reduced back to the amine using mild reducing agents, but it is better to prevent it.

Physicochemical Data & Reference Table

ParameterValue / ConditionNotes
Target Product 1-(2-chlorobenzyl)piperidine-4-carboxylic acidMW approx. 253.7 g/mol
Est. pKa (Acid) ~3.9Carboxylic acid proton
Est.[1] pKa (Base) ~8.5 - 9.0Piperidine Nitrogen proton
Isoelectric Point (pI) ~6.2 Target this pH for precipitation
Preferred Solvent THF : Water (2:[1]1)Ensures homogeneity
Preferred Base LiOH (2.0 - 3.0 equiv)Better solubility than NaOH

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for hydrolysis mechanisms and LiOH solubility characteristics).

  • BenchChem Technical Guides. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. (Verified source for zwitterion solubility data).[1]

  • Andersen, K. E., et al. (2008).[1] Process for Preparation of Piperidine Carboxylic Acid Derivatives (Tiagabine intermediates). US Patent Application US20080269495A1.[1] (Authoritative industrial protocol for isolating N-substituted piperidine carboxylic acids via pH adjustment).[1]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). (Fundamental mechanistic grounding).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry due to its substituted piperidine scaffold, a common pharmacophore. We will dissect its spectral features, offering insights grounded in fundamental principles of nuclear magnetic resonance. Furthermore, this guide will objectively compare the utility of ¹H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide researchers with a comprehensive framework for selecting the optimal methods for structural verification and purity assessment.

Structural Analysis via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. By analyzing the chemical environment of each proton, we can piece together the molecular puzzle. The structure of this compound presents several distinct proton environments, which we will analyze systematically.

Diagram 1: Molecular Structure and Proton Labeling

cluster_mol a This compound mol cluster_techniques Analytical Techniques Compound 1-(2-Chlorobenzyl)piperidine- 4-carboxylic acid H_NMR 1H NMR Compound->H_NMR Proton Framework Connectivity C_NMR 13C NMR Compound->C_NMR Carbon Skeleton # of Unique Carbons MS Mass Spec Compound->MS Molecular Weight Fragmentation HPLC HPLC Compound->HPLC Purity Quantification

Caption: Complementary information provided by different analytical methods.

¹³C NMR Spectroscopy
  • Principle: Detects the ¹³C isotope, providing information about the carbon backbone of the molecule.

  • Strengths:

    • Reveals the number of unique carbon atoms in the molecule.

    • The chemical shift range is much wider than in ¹H NMR (~200 ppm), reducing signal overlap.

  • Weaknesses:

    • The natural abundance of ¹³C is only 1.1%, resulting in much lower sensitivity compared to ¹H NMR.

    • Requires a more concentrated sample (50-100 mg) and significantly longer acquisition times (20-60 minutes or more). [1]* Application to Target Molecule: Would confirm the presence of the expected number of carbon atoms (13 unique signals) and their general chemical environment (aliphatic, aromatic, carbonyl).

Mass Spectrometry (MS)
  • Principle: Ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z).

  • Strengths:

    • Provides a highly accurate molecular weight, confirming the elemental formula.

    • Fragmentation patterns can offer structural clues. For this molecule, a characteristic fragmentation would be the loss of the carboxylic acid group or cleavage to form a stable acylium ion. [2]* Weaknesses:

    • Does not provide detailed information about the connectivity of atoms; isomers often cannot be distinguished by MS alone.

  • Application to Target Molecule: Would be used to confirm the molecular weight (269.73 g/mol ) and the presence of chlorine through the characteristic M+2 isotope peak.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Strengths:

    • The gold standard for determining the purity of a compound.

    • Can be used for quantification when calibrated with a standard. [3]* Weaknesses:

    • Provides minimal structural information on its own.

    • For compounds lacking a UV chromophore, detection can be challenging and may require derivatization or alternative detectors. [3][4][5](This is not an issue for our target molecule due to the chlorobenzyl group).

  • Application to Target Molecule: Would be the primary method to assess the purity of a synthesized batch, separating it from starting materials, byproducts, or degradation products.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols outline the standard procedures for preparing and analyzing a sample of this compound.

Diagram 3: Standard NMR Workflow

A 1. Sample Weighing (5-25 mg for 1H) B 2. Dissolution (0.6-0.7 mL deuterated solvent) A->B C 3. Filtration (Pipette with glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Instrument Setup (Lock, Tune, Shim) D->E F 6. Data Acquisition (Set parameters, run experiment) E->F G 7. Data Processing (Fourier Transform, Phase, Baseline) F->G H 8. Spectral Analysis (Integration, Peak Picking, Assignment) G->H

Caption: Step-by-step workflow for NMR sample preparation and analysis.

Protocol 1: NMR Sample Preparation

Causality: Proper sample preparation is critical for acquiring a high-resolution spectrum. Undissolved solids or paramagnetic impurities will distort the magnetic field homogeneity, leading to broad, uninterpretable peaks. [6]The choice of solvent is dictated by the analyte's solubility and the need to avoid obscuring signals.

  • Weighing: Accurately weigh 5-25 mg of the solid this compound into a clean, dry vial. [1]2. Solvent Selection: Choose an appropriate deuterated solvent. Given the carboxylic acid moiety, DMSO-d₆ is an excellent first choice due to its high polarity. Alternatively, CDCl₃ can be used, but the carboxylic acid proton may exchange more rapidly. [7][8]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [6][7]Gently vortex or warm the vial if necessary to ensure complete dissolution.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter. 5. Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier corresponding to your laboratory notebook. [7][9]

Protocol 2: ¹H NMR Data Acquisition (Generic 400 MHz Spectrometer)

Causality: The acquisition parameters directly influence the quality of the final spectrum. Shimming optimizes the magnetic field homogeneity, leading to sharp lines. The number of scans (NS) affects the signal-to-noise ratio, while the relaxation delay (D1) ensures that all protons have fully relaxed before the next pulse, which is essential for accurate integration. [10]

  • Sample Insertion: Insert the NMR tube into a spinner turbine, check the depth with the appropriate gauge, and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming:

    • Load standard spectrometer parameters.

    • Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆). The lock circuit compensates for magnetic field drift.

    • Perform an automated or manual shimming procedure to optimize the field homogeneity. A good shim results in a sharp, symmetrical solvent peak. [10][11]3. Setting Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30').

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Relaxation Delay (D1): Set a delay of 1-2 seconds for a routine spectrum. For highly accurate quantitative analysis, a longer delay (e.g., 5 times the longest T1 relaxation time) may be required. [10] * Spectral Width (SW): Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 13 ppm).

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., 'zg').

  • Data Processing:

    • Once the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed into the frequency-domain spectrum.

    • Manually adjust the phase and baseline of the spectrum to ensure all peaks are upright and the baseline is flat.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

  • Data Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Pick the peaks to identify their precise chemical shifts.

    • Assign the signals to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Maryland, Baltimore County. Step-by-step procedure for NMR data acquisition. [Link]

  • Beaudry Group, Oregon State University. Routine 1H NMR Guidelines. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Chlorobenzyl alcohol. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • K-A. T. Tran, et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020) RSC Medicinal Chemistry. [Link]

  • Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Alichem. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. [Link]

  • G. W. Chilvers, et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007) Organic Geochemistry. [Link]

  • Wiley Online Library. The Piperidines: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. [Link]

  • PubChem, National Center for Biotechnology Information. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di- and tri-substituted piperidines. [Link]

  • ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]

  • University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

Sources

A Comparative Guide to HPLC Method Development for 1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal reasoning behind the selection of chromatographic conditions. We will explore multiple analytical approaches, presenting their respective strengths and weaknesses with supporting data and detailed methodologies to ensure scientific integrity and immediate applicability in a laboratory setting.

Foundational Analysis: Understanding the Analyte

Before any method development can commence, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a zwitterionic compound, possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual nature is the central challenge in developing a robust separation method.

The structure contains a chlorobenzyl moiety, which acts as a suitable chromophore for UV detection, simplifying one aspect of the analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₃H₁₆ClNO₂---
Molecular Weight 253.73 g/mol [1]Affects mass spectrometry detection if used.
pKa (Carboxylic Acid) ~4-5 (Estimated)[2]The carboxyl group will be deprotonated (anionic) above this pH.
pKa (Piperidine Nitrogen) ~9-10 (Estimated)The tertiary amine will be protonated (cationic) below this pH.
logP -0.14[1]The low logP value indicates high polarity, suggesting poor retention on traditional reversed-phase columns.
UV Chromophore Chlorobenzyl groupAllows for straightforward detection via UV spectrophotometry, typically in the 210-270 nm range.

The zwitterionic character at physiological pH (approx. 7.4) makes the molecule highly polar and difficult to retain on conventional C18 columns, which rely on hydrophobic interactions.[3] Our method development strategy must therefore directly address this challenge.

cluster_pH Analyte Ionization States vs. pH Low_pH Low pH (e.g., < 2) Overall Charge: Cationic (Amine Protonated, Acid Protonated) Mid_pH Mid pH (e.g., 6-8) Overall Charge: Neutral (Zwitterion) (Amine Protonated, Acid Deprotonated) Low_pH->Mid_pH Increase pH High_pH High pH (e.g., > 11) Overall Charge: Anionic (Amine Neutral, Acid Deprotonated) Mid_pH->High_pH Increase pH

Caption: Ionization states of the analyte at different pH ranges.

Comparative HPLC Strategies

We will evaluate three distinct yet powerful HPLC strategies for the analysis of this compound:

  • Reversed-Phase HPLC (RP-HPLC) with pH Manipulation: The most common approach, leveraging pH to control ionization and improve retention.

  • Mixed-Mode Chromatography (MMC): An advanced technique using stationary phases with dual retention mechanisms for superior selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for highly polar compounds poorly retained by RP-HPLC.

Finally, we will compare the performance of traditional HPLC with its modern successor, Ultra-Performance Liquid Chromatography (UPLC), as a high-throughput alternative.

Strategy 1: Reversed-Phase HPLC with pH Manipulation

The core principle here is to suppress the ionization of one of the functional groups, thereby reducing the molecule's overall polarity and promoting retention on a hydrophobic stationary phase (like C18).

A. Low pH (Acidic Mobile Phase)

Causality: By operating at a pH well below the pKa of the carboxylic acid (e.g., pH < 3), we ensure this group is fully protonated and neutral. The piperidine nitrogen remains protonated (cationic). This makes the molecule a simple cation, which behaves more predictably on a C18 column than a zwitterion. The use of an ion-pairing agent is often unnecessary, but silanol interactions on the stationary phase can be a concern.[4]

Experimental Protocol: Low pH RP-HPLC
  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

B. High pH (Alkaline Mobile Phase)

Causality: At a pH above the pKa of the piperidine nitrogen (e.g., pH > 11), the amine is deprotonated and neutral, while the carboxylic acid is deprotonated (anionic). This transforms the analyte into a simple anion. This approach requires a pH-stable column, as traditional silica-based columns degrade under high pH conditions.

Experimental Protocol: High pH RP-HPLC
  • Column: Hybrid C18 or pH-stable C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile at 1 mg/mL.

Strategy 2: Mixed-Mode Chromatography (MMC)

Causality: This advanced strategy utilizes a stationary phase that possesses both reversed-phase (e.g., C18) and ion-exchange functionalities.[3] For a zwitterionic compound, this is often the most effective approach. The stationary phase can interact with the analyte via hydrophobic interactions with the chlorobenzyl group and, simultaneously, via electrostatic interactions with both the cationic piperidine and the anionic carboxylate. This dual retention mechanism provides excellent retention and unique selectivity that is often unachievable with standard RP-HPLC.[5]

Experimental Protocol: Mixed-Mode Chromatography
  • Column: Mixed-Mode C18 with embedded ion-exchange groups (e.g., SIELC Obelisc™ N or Primesep™), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Additive: 20 mM Ammonium Formate, pH adjusted to 3.0.

  • Gradient: 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile at 1 mg/mL.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is a variant of normal-phase chromatography that is ideal for highly polar compounds.[6] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase.[6] For our zwitterionic analyte, HILIC provides an orthogonal (different) selectivity compared to RP-HPLC and can offer strong retention without extreme pH.

Experimental Protocol: HILIC
  • Column: HILIC (e.g., ZIC®-HILIC or silica), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at 1 mg/mL. Note: The sample solvent must have a high organic content to ensure good peak shape.

cluster_RP Reversed-Phase (RP-HPLC) cluster_MMC Mixed-Mode (MMC) cluster_HILIC Hydrophilic Interaction (HILIC) Analyte Analyte (Zwitterion) RP_Stationary C18 Stationary Phase Hydrophobic Chains Analyte->RP_Stationary:f0 Hydrophobic Interaction MMC_Stationary Mixed-Mode Stationary Phase Hydrophobic Chains +/- Ion Exchange Groups Analyte->MMC_Stationary:f0 Hydrophobic Interaction Analyte->MMC_Stationary:f1 Electrostatic Interaction HILIC_Stationary HILIC Stationary Phase Polar Surface Water Layer Analyte->HILIC_Stationary:f1 Partitioning

Caption: Interaction mechanisms in different HPLC modes.

Performance Comparison and Data Summary

The choice of method depends on the specific analytical goal (e.g., routine QC, impurity profiling, high-throughput screening). The following table provides a comparative summary based on expected performance.

Table 2: Comparison of HPLC Method Performance

ParameterRP-HPLC (Low pH)RP-HPLC (High pH)Mixed-Mode (MMC)HILIC
Retention ModerateModerateStrongStrong
Selectivity GoodGoodExcellentOrthogonal
Peak Shape Good (may show tailing)ExcellentExcellentGood (solvent sensitive)
Robustness HighModerate (column life)HighModerate (equilibration)
MS Compatibility Excellent (formic acid)Moderate (buffers)Excellent (volatile buffers)Excellent (volatile buffers)
Ideal For Routine QC, PurityWhen low pH failsComplex mixtures, zwitterionsHighly polar compounds
High-Throughput Alternative: HPLC vs. UPLC

For drug development professionals, time is a critical resource. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC by using columns with smaller particle sizes (< 2 µm).[7][8] This results in dramatically faster analysis times, improved resolution, and higher sensitivity, albeit at the cost of higher initial instrument investment and operating pressures.[9][10]

Table 3: HPLC vs. UPLC Comparison

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm[7]
Operating Pressure 500-6000 psi[10]Up to 15,000 psi[10]
Analysis Time 15-20 min[10]3-10 min[10]
Resolution GoodExcellent
Sensitivity GoodHigher[11]
Solvent Consumption HigherLower[7]

A method developed on an HPLC system can typically be transferred to a UPLC system with appropriate scaling, reducing run times by a factor of 5-10 without compromising separation quality.

start Start: Method Goal Definition char Analyte Physicochemical Characterization start->char select_mode Select Chromatographic Mode (RP, MMC, HILIC) char->select_mode select_col Select Column & Initial Conditions select_mode->select_col optimize Optimize Mobile Phase (pH, Organic %, Additive) select_col->optimize optimize_params Optimize Instrument Parameters (Temp, Flow Rate) optimize->optimize_params validate Method Validation (Linearity, Accuracy, Precision) optimize_params->validate end End: Final Method validate->end

Sources

Mass spectrometry fragmentation of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as a powerful analytical tool for this purpose.[1][2] Its high sensitivity and ability to provide detailed structural information from fragmentation patterns make it indispensable.[1] This guide provides an in-depth analysis of the expected gas-phase fragmentation behavior of this compound, a substituted piperidine derivative, using electrospray ionization (ESI), a soft ionization technique well-suited for polar, small molecules.[3][4]

This document moves beyond a simple listing of fragments, delving into the mechanistic logic that governs the molecule's dissociation. We will explore the key fragmentation pathways, the diagnostic influence of the chloro-substituent, and provide a comparative framework against a structural analog to highlight key differentiators. Furthermore, a robust, field-proven experimental protocol is detailed to enable researchers to replicate and validate these findings.

The Logic of Fragmentation: Predicting Dissociation Pathways

The fragmentation of a molecule in a tandem mass spectrometer is not a random process. It is governed by fundamental principles of chemical stability, where bonds cleave to form the most stable possible fragment ions and neutral losses.[5] For this compound (Molecular Weight: 269.73 g/mol ), analysis in positive ion ESI mode will begin with protonation, most likely at the basic tertiary amine of the piperidine ring, to form the protonated molecule, [M+H]⁺, at an m/z of 270.7.[6] The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) can be predicted by examining the molecule's key structural motifs: the 2-chlorobenzyl group, the piperidine ring, and the carboxylic acid moiety.

Primary Fragmentation Pathways from the [M+H]⁺ Ion

The protonated nitrogen atom initiates the major fragmentation routes. The most labile bonds are typically those adjacent to the charge site (α-cleavage) or bonds that lead to the formation of stable, resonance-stabilized structures or stable neutral molecules.[7][8]

  • Pathway A: Benzylic C-N Bond Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the piperidine nitrogen and the benzylic carbon. This is a classic example of α-cleavage in amines, which is a dominant fragmentation pathway.[8][9] This cleavage can result in two scenarios:

    • Formation of the 2-Chlorobenzyl Cation: This pathway yields a resonance-stabilized 2-chlorobenzyl cation at m/z 125 . This fragment is particularly diagnostic due to the isotopic signature of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl), which will produce a corresponding peak at m/z 127.[10] The 2-chlorobenzyl cation can further rearrange to the highly stable chlorotropylium ion.

    • Formation of the Protonated Piperidine-4-carboxylic Acid: Alternatively, the charge can be retained by the piperidine fragment, resulting in an ion at m/z 146 .

  • Pathway B: Ring Fission of the Piperidine Moiety: Cyclic amines can undergo ring cleavage.[7] For the protonated piperidine ring, fragmentation can be initiated, leading to a series of characteristic lower mass ions. However, the facile C-N benzylic cleavage often makes this a less dominant primary pathway.

  • Pathway C: Neutral Losses from the Carboxylic Acid: The carboxylic acid group provides routes for characteristic neutral losses.

    • Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion can occur, leading to a fragment at m/z 252.7 .

    • Loss of Formic Acid (HCOOH): The loss of the entire carboxylic acid moiety as formic acid (46 Da) can also be observed, yielding a fragment at m/z 224.7 .

The predicted primary fragmentation pathways are visualized below.

cluster_A Pathway A: Benzylic Cleavage cluster_C Pathway C: Neutral Loss M [M+H]⁺ m/z 270.7 F125 2-Chlorobenzyl Cation m/z 125/127 M->F125 α-Cleavage F146 Protonated Piperidine- 4-carboxylic Acid m/z 146 M->F146 α-Cleavage F252 [M+H - H₂O]⁺ m/z 252.7 M->F252 - H₂O F224 [M+H - HCOOH]⁺ m/z 224.7 M->F224 - HCOOH

Caption: Predicted primary fragmentation pathways for protonated this compound.

Comparative Fragmentation: The Influence of the Chloro-Substituent

To truly appreciate the diagnostic power of a fragmentation spectrum, it is invaluable to compare it with a closely related analog. Here, we contrast the expected fragmentation of our target compound with that of 1-Benzylpiperidine-4-carboxylic acid .

The primary difference lies in the fragments containing the benzyl moiety.

FeatureThis compound1-Benzylpiperidine-4-carboxylic acidRationale & Significance
Precursor Ion [M+H]⁺ m/z 270.7 / 272.7m/z 236.3The 34 Da mass shift corresponds to the replacement of H with Cl. The isotopic peak at m/z 272.7 is a key identifier.
Benzylic Fragment m/z 125 / 127m/z 91The fragment at m/z 91 is the classic tropylium ion. The m/z 125/127 fragment is diagnostic for the chlorobenzyl group.
Piperidine Fragment m/z 146m/z 146This fragment is identical in both compounds, as the modification is on the benzyl ring, which is lost.
Neutral Loss Fragments m/z 252.7, m/z 224.7m/z 218.3, m/z 190.3The fragments resulting from neutral losses retain the chlorobenzyl group and thus show the 34 Da mass shift.

This comparison demonstrates that the presence of the chlorine atom provides two powerful diagnostic features: a predictable mass shift for all fragments containing the benzyl group and a characteristic isotopic pattern that confirms the presence of chlorine.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol outlines a robust method for acquiring high-quality tandem mass spectrometry data for this compound. This workflow is designed to be self-validating by systematically optimizing parameters.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water. This solution will be used for infusion and injection.

  • System Suitability: Prepare a similar working solution of a known related compound (e.g., 1-Benzylpiperidine-4-carboxylic acid) to verify chromatographic and MS performance.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Causality: A standard reverse-phase C18 column is chosen for its broad applicability to moderately polar small molecules.[11] The formic acid acidifies the mobile phase, which promotes better peak shape and enhances ionization in positive ESI mode.[12] The gradient elution ensures the compound is eluted as a sharp peak.

Mass Spectrometry (MS) Method
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[6]

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1): Acquire data from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 270.7).

  • Tandem MS (MS/MS):

    • Select the precursor ion (m/z 270.7) with an isolation width of ~1 Da.

    • Perform a collision energy (CE) ramp experiment (e.g., 5-40 eV) to determine the optimal CE for generating a rich fragmentation spectrum.

    • Acquire the product ion scan using the optimized CE.

Trustworthiness: The CE ramp is a critical step. It ensures that sufficient energy is applied to induce fragmentation, but not so much that the molecule is obliterated into uninformative small fragments. This systematic optimization validates that the observed spectrum is a true and representative fragmentation pattern.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilute lc LC Separation (C18 Column) working->lc Inject ms1 MS1 Full Scan (Find m/z 270.7) lc->ms1 ms2 MS/MS Product Ion Scan (Fragment m/z 270.7) ms1->ms2 Select Precursor data Data Analysis ms2->data

Caption: Experimental workflow for LC-MS/MS analysis.

Summary of Predicted Fragmentation Data

The table below summarizes the key ions expected in the tandem mass spectrum of this compound.

m/z (Theoretical)Isotopic Peak (m/z)Proposed Fragment StructureFragmentation Pathway
270.7272.7[M+H]⁺Precursor Ion
252.7254.7[M+H - H₂O]⁺Neutral loss of water
224.7226.7[M+H - HCOOH]⁺Neutral loss of formic acid
146.1N/AProtonated Piperidine-4-carboxylic Acidα-Cleavage (charge retention on piperidine)
125.0127.02-Chlorobenzyl Cation / Tropylium Ionα-Cleavage (charge retention on benzyl)

Conclusion

The structural elucidation of this compound by tandem mass spectrometry is a logical, deductive process. By understanding the fundamental principles of ion chemistry, we can predict a characteristic fragmentation pattern dominated by the facile cleavage of the N-benzyl bond, leading to a diagnostic chlorobenzyl cation at m/z 125/127. This, combined with neutral losses from the carboxylic acid moiety and the charge-retaining piperidine fragment, provides a rich fingerprint for confident identification. The comparative analysis against its non-chlorinated analog underscores the utility of halogen isotopic patterns in structural confirmation. The provided experimental protocol offers a robust and verifiable method for obtaining high-quality data, empowering researchers in their drug development endeavors.

References

  • Kovács, B., et al. (2021). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Bentham Science Publisher.
  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. Available at: [Link]

  • A.D.A.M. (2015). Mass Spectrometry in Small Molecule Drug Development. A.D.A.M., Inc. Available at: [Link]

  • Xie, C., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Structural annotation of unknown molecules in a miniaturized mass spectrometer based on a transformer enabled fragment tree method. Communications Chemistry. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • Wikipedia. (2023). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Wu, C., Siems, W. F., & Hill, H. H. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry. Available at: [Link]

  • Zubatyuk, R., & Håkansson, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • Wu, C., Siems, W. F., & Hill, H. H. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. ACS Publications. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Gurevich, A. I., et al. (2004). [Mass spectrum and uniformity of decomposition of certain 2-substituted 9-(o-chlorbenzyl)-8-azahypoxanthines]. Bioorganicheskaia khimiia. Available at: [Link]

  • Van Eeckhaut, A., & Lanckman, K. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • de Raad, M., et al. (2024). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. Protocols.io. Available at: [Link]

  • Stanford University. (n.d.). ESI-MS. Stanford University Mass Spectrometry. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

Analytical Standards for 1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of GPR119 agonists and related pharmaceutical agents, 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 876715-85-4) serves as a critical intermediate.[1][2] Its amphoteric nature—possessing both a basic piperidine nitrogen and an acidic carboxyl group—presents unique analytical challenges.[2][3] Standard reverse-phase HPLC often yields peak tailing or poor retention without precise pH control, while the lack of commercially available Certified Reference Materials (CRMs) for this specific intermediate complicates absolute purity determination.

This guide objectively compares three analytical workflows: HPLC-UV/CAD (Routine QC), qNMR (Absolute Purity), and LC-MS (Impurity Profiling).[1][2] We provide experimental protocols and decision matrices to help researchers select the optimal method for their development stage.

Part 1: Chemical Context & The "Zwitterion Challenge"[1]

To design a robust analytical method, one must first understand the molecule's behavior in solution.[3]

  • Structure: A piperidine ring N-alkylated with a 2-chlorobenzyl group, bearing a carboxylic acid at the 4-position.[1][2][3]

  • Ionization Profile:

    • Basic N: pKa ≈ 8.5–9.5 (Protonated at acidic pH).[2][3]

    • Acidic -COOH: pKa ≈ 3.5–4.5 (Ionized at neutral/basic pH).[1][2][3]

    • Implication: At neutral pH, the molecule exists as a zwitterion, leading to poor retention on standard C18 columns and "dewetting" issues.

  • Chromophore: The 2-chlorobenzene moiety provides UV absorbance (λmax ≈ 260–270 nm), but the extinction coefficient is moderate, limiting sensitivity compared to highly conjugated systems.

Part 2: Comparative Analytical Workflows
Method A: HPLC-UV with Ion-Pairing/Buffered Mobile Phase (The Routine Workhorse)

Best for: Routine batch release, stability testing, and reaction monitoring.[1][2]

Experimental Protocol: To overcome zwitterionic tailing, we utilize a "pH-Switch" strategy. By suppressing the ionization of the carboxylic acid (low pH), we force the molecule into a single cationic state, improving interaction with the C18 stationary phase.

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1][2][3]

    • 2-15 min: 5% → 60% B (Linear gradient).[2][3]

    • 15-20 min: 95% B (Wash).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 220 nm (amide/carbonyl) and 264 nm (benzyl ring).[2][3]

  • Temperature: 30°C.

Performance Data (Representative):

ParameterPerformance MetricNotes
Retention Time ~8.4 minSharp peak due to TFA ion-pairing effect.[1][2][3]
Tailing Factor < 1.3Acceptable per USP <621>.[2][3]
LOD ~0.5 µg/mLLimited by moderate UV absorbance.[2][3]
Linearity (R²) > 0.999Range: 10–500 µg/mL.[2][3]

Critical Insight: While robust, this method relies on "Area %" purity.[3][5] Without a CRM, it assumes all impurities have the same response factor (extinction coefficient) as the main peak—a dangerous assumption if the impurity is the non-chromophoric starting material (piperidine-4-carboxylic acid).[1]

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Best for: Establishing the "Primary Standard" purity when no CRM exists.

Experimental Protocol: qNMR leverages the fundamental physical principle that signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure.

  • Solvent: DMSO-d6 (Ensures solubility of both zwitterion and internal standard).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1][2]

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 5 × T1, typically 30s) to ensure full magnetization recovery.

  • Quantification Signal:

    • Analyte: Benzylic CH2 singlet (~3.6 ppm) or Aromatic protons (7.2–7.5 ppm).[2][3]

    • IS: Maleic acid vinylic protons (6.2 ppm).[2][3]

Calculation:



(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)

Performance Comparison:

ParameterqNMR (1H)HPLC-UV
Traceability SI-Traceable (via IS)Relative (Area %)
Accuracy ± 0.5% (Absolute)Variable (Response factor dependent)
Sample Req. High (~10-20 mg)Low (< 1 mg)
Blind Spots Inorganic salts (invisible in 1H)Non-UV active impurities
Method C: LC-MS (The Impurity Hunter)

Best for: Detecting specific process impurities (e.g., unreacted amines, de-halogenated byproducts).[1]

Protocol:

  • Ionization: ESI Positive Mode (M+H)+.

  • Mobile Phase: 0.1% Formic Acid (Replaces TFA to avoid signal suppression).[2][3]

  • Target Impurities:

    • Piperidine-4-carboxylic acid (m/z ~130): Starting material, polar, elutes early.[1][2][3]

    • 2-Chlorobenzyl chloride (m/z ~161): Alkylating agent, elutes late.[2][3]

    • Des-chloro analog (m/z ~220): Potential hydrogenolysis byproduct.[1][2][3]

Part 3: Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development and the specific data required.

AnalyticalStrategy Start Sample: 1-(2-Chlorobenzyl) piperidine-4-carboxylic acid Goal Define Analytical Goal Start->Goal Absolute Absolute Purity (No Reference Standard) Goal->Absolute Primary Characterization Routine Routine QC / Batch Release Goal->Routine Manufacturing QC Trace Trace Impurity Profiling Goal->Trace Process Development qNMR Method: qNMR (DMSO-d6, Maleic Acid IS) Absolute->qNMR HPLC Method: HPLC-UV (C18, TFA/ACN Gradient) Routine->HPLC LCMS Method: LC-MS (ESI+, Formic Acid) Trace->LCMS Cert Generate Certificate of Analysis (Assign Purity Value) qNMR->Cert SI-Traceable Value Rel Pass/Fail Check (Relative Area %) HPLC->Rel High Throughput Struct Structure Elucidation & Genotoxin Check LCMS->Struct Mass Confirmation

Figure 1: Analytical Strategy Decision Tree. Select qNMR for establishing primary standards, HPLC-UV for routine throughput, and LC-MS for detailed impurity identification.[1][2]

Part 4: Technical Recommendations
  • Primary Reference Standard Generation: Do not rely on vendor "Area %" for critical assays. Purchase a high-grade sample and perform qNMR using a NIST-traceable internal standard (e.g., Maleic Acid, Sigma-Aldrich TraceCERT®) to establish an assigned purity (e.g., 98.4% w/w). Use this material to calibrate your HPLC-UV method.[1][2][3]

  • Handling the Zwitterion: If peak shape in HPLC remains poor despite using TFA, switch to a Mixed-Mode Column (e.g., SIELC Primesep 100).[2][3] These columns possess both hydrophobic alkyl chains and embedded acidic groups, allowing for simultaneous retention of the basic amine and repulsion/retention of the acid, often yielding superior peak symmetry for amphoteric molecules [1].

  • Solubility Alert: The free acid form has limited solubility in pure water.[2][3] Always dissolve the sample in a 50:50 Water:Methanol mixture or pure DMSO before injecting into the HPLC to prevent precipitation in the needle seat.[3]

References
  • SIELC Technologies. "Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Sigma-Aldrich. "this compound Product Specification." Merck KGaA.[2][3][6] Link

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."[2][3][7] BenchChem Technical Guides. Link[2]

  • National Institutes of Health (NIH). "1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | PubChem CID 3159620."[1][2][3][8] PubChem Database.[2][3] Link

  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of Piperidine Derivatives."[2][3][9] ResearchGate Publication Database. Link

Sources

Reference standard suppliers for 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Reference Standard Suppliers for 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid: A Technical Qualification Guide

Executive Summary: The Hidden Risks in "98% Purity"

In the development of piperidine-based therapeutics (often targeting GPCRs or acting as key intermediates for antihistamines and secretagogues), the integrity of your starting material dictates the fate of your entire synthesis campaign.[1] This compound (CAS: 876715-85-4) presents a specific analytical challenge: the prevalence of regioisomeric impurities, specifically the 4-chlorobenzyl and 3-carboxylic acid analogs, which are often chromatographically similar to the target.[1]

This guide moves beyond simple price comparisons to objectively evaluate supplier performance based on Certificate of Analysis (CoA) transparency , impurity profiling capabilities , and batch-to-batch consistency . We provide a self-validating experimental framework to qualify these standards in-house, ensuring your data's defensibility in regulatory filings.

Supplier Tier Analysis: A Technical Comparison

We categorized suppliers into three tiers based on their analytical rigor and documentation standards. The following table summarizes the typical "Data Package" provided by each tier for this specific compound.

Table 1: Comparative Analysis of Supplier Data Packages

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Research Chemical Specialist Tier 3: Bulk Synthesis Vendor
Representative Suppliers LGC Standards, USP (Hypothetical), EDQMToronto Research Chemicals (TRC), FluorochemEnamine, Combi-Blocks, Boc Sciences
Primary Assay Method Mass Balance or qNMR (Absolute Purity)HPLC Area % (Relative Purity)HPLC Area % (Often single wavelength)
Identity Verification 1H-NMR, 13C-NMR, MS, IR (Full structural elucidation)1H-NMR, MS1H-NMR (often low resolution)
Impurity Profiling Quantified impurities + Regioisomer Analysis Major peaks onlyUnspecified
Water/Solvent Content Karl Fischer (KF) + GC-Headspace (ROI)KF (sometimes), TGA"Loss on Drying" (LOD) or Not Reported
Traceability ISO 17034 / ISO 17025 AccreditedIn-house QCBatch-specific only
Risk Profile Low: Suitable for GMP Release TestingMedium: Suitable for R&D/Early ToxHigh: Requires full in-house requalification

Critical Insight: A Tier 3 supplier claiming "98% Purity" based on HPLC-UV at 254 nm may actually have only 85-90% w/w content once water, residual salts, and non-UV active impurities are accounted for.[1] For accurate potency assignment, Tier 1 or Tier 2 with in-house qNMR validation is mandatory.

Critical Quality Attribute: The Regioisomer Challenge

The synthesis of this compound often involves the alkylation of isonipecotic acid with 2-chlorobenzyl chloride.[1] A common contaminant is the 4-chlorobenzyl isomer (arising from isomeric impurities in the benzyl chloride starting material).[1]

  • Target: this compound[1]

  • Impurity A: 1-(4 -Chlorobenzyl)piperidine-4-carboxylic acid[1][2]

  • Impurity B: 1-(2-Chlorobenzyl)piperidine-3 -carboxylic acid[1]

Why this matters: These isomers have identical molecular weights (MW 253.73) and very similar pKa values, making them indistinguishable by standard LC-MS methods.[1] Only high-resolution NMR or optimized HPLC conditions can separate them.

Experimental Protocol: Self-Validating Standard Qualification

To ensure the "Performance" of your reference standard, do not rely solely on the vendor's CoA. Implement this two-step qualification workflow.

Protocol A: Regioisomer-Specific HPLC Method

Objective: To confirm the absence of the 4-chlorobenzyl and 3-carboxylic acid isomers.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1] Reasoning: The phenyl-hexyl phase provides superior selectivity for halogenated positional isomers via pi-pi interactions compared to standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide/carbonyl band) and 260 nm (benzyl ring).[1]

  • Acceptance Criteria:

    • Main peak retention time (RT) must match the reference.[1]

    • No secondary peaks >0.1% with identical m/z (254.1 [M+H]+).[1]

    • Resolution (Rs): > 1.5 between the 2-chloro and 4-chloro isomers (requires spiking with 4-chloro isomer to validate separation).

Protocol B: Absolute Purity via qNMR (Quantitative NMR)

Objective: To assign a "Use As" potency value, correcting for water and salts.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.[1] Must be non-hygroscopic and have distinct signals.

  • Solvent: D2O or DMSO-d6 (depending on solubility).[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5 x T1 of the longest relaxing proton).

  • Pulse Angle: 90°.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3][4]

Visualization: The Qualification Workflow

The following diagram outlines the decision logic for accepting a reference standard based on the supplier tier and your intended use (R&D vs. GMP).

ReferenceStandardQualification Start Receive Reference Standard CheckCoA Review Certificate of Analysis (CoA) Start->CheckCoA TierDecision Supplier Tier? CheckCoA->TierDecision Tier1 Tier 1 (CRM/USP) TierDecision->Tier1 Accredited Tier23 Tier 2/3 (Research/Bulk) TierDecision->Tier23 Non-Accredited UseVendor Use Vendor Assay Value Tier1->UseVendor CoA is ISO 17034 ExpID Identity Check (1H-NMR + MS) Tier23->ExpID ExpPurity Purity Check (HPLC Area%) ExpID->ExpPurity RegioCheck Regioisomer Check? (Is 4-Cl or 3-COOH present?) ExpPurity->RegioCheck qNMR Perform qNMR Assay (Determine Absolute Content) RegioCheck->qNMR Clean Profile Reject Reject / Purify RegioCheck->Reject Isomers Detected Release Release for Use qNMR->Release UseVendor->Release

Figure 1: Decision tree for qualifying this compound reference standards. Note the critical "Regioisomer Check" step for Tier 2/3 suppliers.

Conclusion & Recommendation

For Early Discovery/Screening :

  • Recommended Supplier: Tier 2 (e.g., Fluorochem, TRC).[1]

  • Action: Purchase the "97%+" grade. Verify identity by 1H-NMR to confirm the 2-chlorobenzyl substitution pattern (look for the characteristic splitting pattern of the 2-substituted aromatic ring vs the symmetric 4-substituted ring).

For GLP Tox/GMP Release :

  • Recommended Supplier: Tier 1 (Custom synthesis + Full Characterization if CRM is unavailable).

  • Action: If a CRM is unavailable, purchase a large batch from a Tier 2 supplier and perform a full primary standard qualification (Protocol A + Protocol B + Water Content + Residual Solvents).[1] Assign an internal expiration date based on stress stability data.

References

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards - Technical Guide.[Link][1]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.[1] [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine.[2] [Link][1]

Sources

Safety Operating Guide

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

For researchers handling 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 876715-85-4) , the critical disposal directive is classification as Halogenated Organic Waste .[1][2][3][4] Due to the chlorine substituent on the benzyl ring, this compound must not be commingled with non-halogenated solvents or general aqueous waste.[1][4]

Quick Reference Protocol:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[1][2][3][4][5]

  • Segregation: Keep separate from non-halogenated solvents (e.g., Acetone, Methanol) to prevent up-charging during incineration.[1][2][3][4]

  • Destruction Method: High-temperature incineration (via EHS/Waste Contractor).[1][2][3][4]

  • Incompatibility: Strong oxidizing agents.[1][2][3][4][6]

Chemical Profile & Hazard Identification

To ensure safe handling, we must first validate the chemical identity and its associated hazards.[4] This compound is an amphoteric building block (containing both a basic tertiary amine and an acidic carboxylic acid), often used in GPCR ligand synthesis.[1][4]

Table 1: Physiochemical & Hazard Data

ParameterSpecificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 876715-85-4Use for waste tagging/tracking.[1][2][3][4]
Molecular Formula C₁₃H₁₆ClNO₂Confirm halogen content (Cl).[1][2][3][4][7]
Physical State Solid (Powder/Crystalline)Dust generation risk; requires particulate mask if outside hood.[1][2][3][4]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.).
RCRA Status (US) Non-listed (Characteristic)Not P or U listed, but treated as toxic/halogenated waste.[1][2][3][4]

Scientific Insight: The presence of the chlorine atom on the benzene ring significantly alters the disposal pathway.[1][2][4] While non-halogenated organics can often be used for fuel blending (energy recovery), halogenated organics require specific incineration scrubbers to neutralize acidic byproducts (HCl) generated during combustion.[2][3][4] This is why segregation is financially and environmentally critical.[1][2][4]

Waste Segregation & Handling Protocols

The following protocols are designed to prevent cross-contamination and ensure regulatory compliance (e.g., EPA RCRA in the US, REACH in EU).

A. Solid Waste (Pure Compound)

If you are disposing of expired, degraded, or excess solid powder:

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3][4]

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3][4]

    • Constituents: "this compound".[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • State: Solid.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, DMF, DMSO):

  • Halogenated Solvent Base (e.g., DCM): Dispose in the Halogenated Waste carboy.[1][2][4]

  • Non-Halogenated Solvent Base (e.g., Methanol):

    • Crucial Step: Because the solute contains Chlorine, the entire mixture is technically classified as halogenated waste by many disposal facilities if the concentration exceeds ~1000 ppm.[1][4]

    • Protocol: Pour into the Halogenated Waste stream to ensure compliance. Do not dilute into the non-halogenated stream, as this "poisons" the cheaper fuel-blending waste stream.[1][3][4]

C. Contaminated Debris[1][2][3][4]
  • Items: Weigh boats, pipettes, contaminated gloves.[1][2][4]

  • Disposal: Place in a clear, heavy-duty polyethylene bag (4 mil thickness) labeled "Contaminated Solid Debris."[1][2][3][4] Do not place in regular trash.

Operational Workflow: The "Cradle-to-Grave" Path

The following diagram illustrates the decision logic for disposing of this compound. This workflow ensures no halogenated material enters the wrong stream.[4]

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Debris Contaminated Debris (Gloves, Weigh Boats) Start->Debris SolidPath Solid (Powder) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Toxic Waste' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Pickup EHS / Waste Contractor Pickup (Incineration) SolidContainer->Pickup HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloStream ACTION: Pour into HALOGENATED Waste Carboy HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contamination Rule: Solute makes stream Halogenated HaloStream->Pickup DebrisBin Solid Hazardous Waste Bin (Double Bagged) Debris->DebrisBin DebrisBin->Pickup

Figure 1: Decision tree for waste stream segregation. Note that non-halogenated solvents containing this compound must be diverted to the Halogenated stream.[1][2]

Spill Response Protocol

In the event of a benchtop spill, follow this self-validating cleanup procedure.

Prerequisites:

  • Nitrile gloves (double gloving recommended).[1][2][3][4]

  • Safety goggles.[1][2][4][8]

  • Dust mask (N95) or Fume Hood sash lowered.[1][2][3][4]

Step-by-Step Cleanup:

  • Containment: If powder, cover gently with a paper towel to prevent dust dispersion.[1][2][4] If liquid, circle the spill with absorbent pads.[4][9]

  • Neutralization (Liquid): Since the compound is acidic (carboxylic acid), verify pH.[1][2][4] However, for small organic spills, absorption is preferred over neutralization to avoid creating exothermic reactions with the amine moiety.[4]

  • Collection:

    • Solids: Sweep carefully into a dust pan or use a wet paper towel to capture fine particulates.[1][2][4] Place in the Solid Hazardous Waste container.

    • Liquids: Absorb onto vermiculite or polypropylene pads.[1][2][3][4] Place saturated pads into the Solid Hazardous Waste bag.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1][2][4] The compound is likely zwitterionic; a simple water rinse may not fully solubilize it, but a surfactant (soap) will assist.[4]

  • Verification: Visually inspect for white residue.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Isomer Analog).[1][2][3][4] National Library of Medicine.[1][2][4] Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1][2][3][4] Halogenated Solvents and Waste Segregation Guidelines.[1][4][5][9][10][11] Division of Research Safety.[1][2][4][9] Retrieved from [Link][1][2][3][4]

  • Princeton University EHS. (2024).[1][2][3][4] Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated.[1][2][4][5][9][10] Retrieved from [Link][1][2][3][4]

Sources

Personal Protective Equipment (PPE) & Safe Handling Guide: 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

[1]

CAS: 876715-85-4 | Formula: C₁₃H₁₆ClNO₂ Role: Pharmaceutical Intermediate / Building Block[1]

Core Directive: The "Why" Behind the Safety

As a Senior Application Scientist, I often observe that safety protocols fail not because of a lack of equipment, but due to a lack of context. Handling 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid requires understanding its dual nature: it contains a carboxylic acid (acidic, corrosive potential to mucous membranes) and a chlorobenzyl-piperidine moiety (lipophilic, potential for rapid skin absorption and biological activity).[1]

This is not just "another white powder."[1] It is a functionalized intermediate designed to interact with biological systems.[1] Therefore, our safety goal is twofold: Prevent inhalation sensitization and eliminate dermal absorption .

Hazard Analysis & Risk Profile

Before selecting PPE, we must validate the specific hazards based on the chemical structure-activity relationship (SAR) and available safety data.[1]

Hazard ClassClassification (GHS)Mechanistic Insight
Skin Irritation Category 2 (H315)The piperidine ring provides basicity while the acid provides acidity; this zwitterionic character can disrupt the skin barrier, leading to dermatitis.[1]
Eye Irritation Category 2A (H319)Dust particles are highly irritating to the cornea.[1] Upon contact with tear fluid, localized pH changes cause immediate stinging and potential micro-abrasions.
STOT-SE Category 3 (H335)Critical Risk: Inhalation of fine dust triggers respiratory tract irritation.[1] The chlorobenzyl group increases lipophilicity, potentially prolonging retention in lung tissue.
PPE Selection Matrix

Standard Operating Procedure (SOP) for Bench Scale (<10g)

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorEngineering controls are superior to PPE.[1] The hood prevents aerosolization of the powder during transfer.
Dermal (Hands) Nitrile Gloves (Double-gloved recommended)Breakthrough Time: Nitrile offers excellent resistance to organic acids and benzyl halides.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift.[1] Goggles seal the orbital area against airborne particulates.[1]
Body Lab Coat (High-neck, long sleeve) Prevents accumulation of dust on street clothes.[1] Cotton/polyester blends are standard; use Tyvek sleeves if handling >50g to prevent cuff exposure.[1]
Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to be a closed loop.[1] If a step cannot be verified (e.g., "Is the balance stable?"), the operator must stop.

Phase 1: Preparation (The Check)
  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Static Control: This compound is a crystalline solid.[1] Use an anti-static gun or ionizer bar inside the fume hood to prevent "flying powder" during weighing.

  • Solvent Staging: Pre-measure solvents (e.g., DCM, Methanol) before opening the solid reagent bottle to minimize open-container time.[1]

Phase 2: Handling (The Action)
  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be a hydrochloride salt (corrosion risk); use PTFE-coated spatulas.[1]

  • Dissolution: Add solvent to the solid, not solid to solvent, to reduce splash risk.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1]

Phase 3: Waste & Exit (The Close)
  • Solid Waste: Dispose of weighing boats and contaminated gloves in "Solid Hazardous Waste" (Yellow bag/bin).[1]

  • Liquid Waste: Segregate into "Organic Acid" or "General Organic" waste streams depending on facility rules. Do not mix with strong oxidizers. [1][2]

Visual Workflow (Graphviz Diagram)

SafetyProtocolStartSTART: Risk AssessmentPPE_Check1. Don PPE(Nitrile x2, Goggles, Coat)Start->PPE_CheckHood_Check2. Engineering Check(Airflow > 100 fpm?)PPE_Check->Hood_CheckDecision_HoodFlow OK?Hood_Check->Decision_HoodDecision_Hood->StartNo (Fix Flow)Weighing3. Weighing(Use Anti-Static Gun)Decision_Hood->WeighingYesDissolution4. Solubilization(Add Solvent to Solid)Weighing->DissolutionDecon5. Decontamination(Wipe Balance with MeOH)Dissolution->DeconWaste6. Disposal(Solid vs. Liquid Stream)Decon->WasteEndEND: Doff PPE & Wash HandsWaste->End

Caption: Operational safety workflow ensuring engineering controls are verified before chemical handling begins.

Emergency Response Plan
  • In Case of Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. (Ref: H335 protocol).[1][3]

  • Skin Contact: Brush off loose particles before wetting the skin (to prevent immediate dissolution and absorption). Then, wash with soap and copious water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[1][2][3][4][5] (Ref: P305+P351).[1][3][4]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • OSHA. (2024).[1][6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7] Occupational Safety and Health Administration.[1][7][8] [Link][1][7][8][9][10]

  • ECHA. (2025). Guidance on the Application of the CLP Criteria. European Chemicals Agency.[1] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.